(1S)-1-(oxetan-3-yl)ethanol

説明

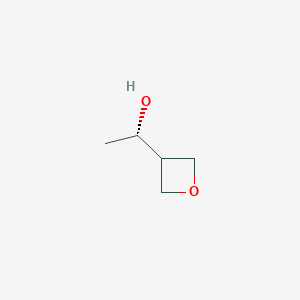

(1S)-1-(Oxetan-3-yl)ethanol is an organic compound characterized by the presence of an oxetane ring and an ethanol group. The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. The (1S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(oxetan-3-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-glycidol and oxetane.

Ring-Opening Reaction: (S)-glycidol undergoes a ring-opening reaction with oxetane in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the ring-opening reaction under controlled conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

化学反応の分析

Oxidation Reactions

The secondary alcohol undergoes oxidation to form ketones under standard conditions:

-

Reagent: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Product: 1-(Oxetan-3-yl)ethanone.

Mechanistic Insight:

Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution reactions:

Ester Formation

-

Reagents: Acetyl chloride (AcCl) or acetic anhydride (Ac₂O) with pyridine .

-

Product: (1S)-1-(Oxetan-3-yl)ethyl acetate.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid- or nucleophile-mediated ring-opening:

Acid-Catalyzed Hydrolysis

-

Product: 3-((1S)-1-Hydroxyethyl)propane-1,3-diol.

Nucleophilic Attack

-

Products:

Regioselectivity: Ring-opening occurs preferentially at the less hindered oxetane carbon .

Photoredox Functionalization

Recent methodologies enable direct C–H functionalization of the alcohol:

Comparative Reactivity Data

Stereochemical Considerations

The (1S)-configuration influences reaction outcomes:

-

Esterification: Retention of configuration due to non-inversion mechanisms .

-

Nucleophilic Ring-Opening: Predominant attack on the oxetane carbon trans to the chiral center .

Stability Under Reaction Conditions

科学的研究の応用

Chemical Properties and Stability

The oxetane ring in (1S)-1-(oxetan-3-yl)ethanol exhibits excellent chemical stability, particularly when compared to traditional ester groups. Studies have shown that oxetane ethers can withstand a range of conditions, making them suitable candidates for various chemical reactions and applications in medicinal chemistry .

Table 1: Stability Comparison of Oxetane Ethers vs. Esters

| Condition | Oxetane Ethers | Esters |

|---|---|---|

| Basic Conditions | Stable | Decomposes |

| Reducing Conditions | Stable | Decomposes |

| Thermal Stability | High | Moderate |

Synthesis of Bioactive Compounds

This compound has been utilized as a precursor in the synthesis of bioactive compounds. It serves as an effective building block for creating diverse molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Recent studies highlight its role in synthesizing oxetane-containing indole-based molecules, which demonstrate potent cytotoxic properties . The incorporation of the oxetane moiety has been shown to enhance the biological activity of these compounds, providing insights into structure-activity relationships (SAR) that are crucial for drug design.

Case Study: Synthesis of Kinase Inhibitors

A notable application involved using this compound to replace ketone groups in existing drug candidates. This modification led to improved solubility and pharmacokinetic profiles, showcasing the potential of oxetanes as bioisosteres .

作用機序

The mechanism of action of (1S)-1-(oxetan-3-yl)ethanol depends on its specific application. For example:

In Biological Systems: It may interact with enzymes or receptors, modulating their activity and leading to biological effects.

In Chemical Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further transformations.

類似化合物との比較

(1R)-1-(oxetan-3-yl)ethanol: The enantiomer of (1S)-1-(oxetan-3-yl)ethanol, with different stereochemistry.

1-(oxetan-3-yl)propanol: A compound with a similar structure but with a propanol group instead of ethanol.

3-hydroxyoxetane: A compound with a hydroxyl group directly attached to the oxetane ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxetane ring and an ethanol group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

生物活性

(1S)-1-(oxetan-3-yl)ethanol is a compound featuring an oxetane ring, which is a four-membered cyclic ether. The biological activity of compounds containing oxetane motifs has garnered significant attention in medicinal chemistry due to their unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Properties of Oxetanes

Oxetanes are characterized by their small size, high polarity, and non-planar structure. These features contribute to their unique reactivity and biological activity. The oxetane ring can serve as a bioisostere for carbonyl groups, offering advantages in terms of metabolic stability and reduced toxicity associated with drug interactions .

Biological Activity Overview

Research indicates that oxetane-containing compounds exhibit various biological activities, including:

- Antitumor Activity : Some oxetane derivatives have demonstrated significant antitumor effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Antiviral Properties : Certain oxetanes have shown efficacy against viral infections by inhibiting viral replication .

- Antifungal Effects : The antifungal properties of oxetanes suggest their potential use in treating fungal infections .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Metabolic Pathways : The compound may be metabolized by human microsomal epoxide hydrolase (mEH), which could lead to a favorable clearance profile compared to traditional cytochrome P450 pathways .

- Molecular Interactions : The stereochemistry of the oxetane ring can influence binding affinity to biological targets, enhancing potency without compromising safety profiles .

1. Antitumor Activity

A study investigating the antitumor properties of various oxetane derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound induced apoptosis and inhibited cell proliferation in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.8 |

2. Antiviral Activity

Research on the antiviral effects of oxetane derivatives highlighted that this compound could inhibit viral replication in vitro, particularly against influenza virus strains.

| Virus Type | EC50 (µM) |

|---|---|

| Influenza A | 5.3 |

| Influenza B | 6.4 |

3. Antifungal Activity

In antifungal assays, this compound demonstrated activity against common fungal pathogens.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

特性

IUPAC Name |

(1S)-1-(oxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。